N-(4-sulfamoylphenyl)decanamide

Description

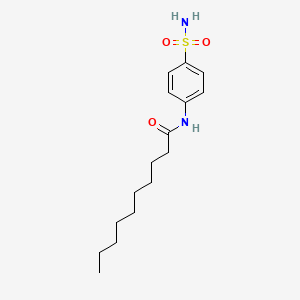

Structure

3D Structure

Properties

Molecular Formula |

C16H26N2O3S |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

N-(4-sulfamoylphenyl)decanamide |

InChI |

InChI=1S/C16H26N2O3S/c1-2-3-4-5-6-7-8-9-16(19)18-14-10-12-15(13-11-14)22(17,20)21/h10-13H,2-9H2,1H3,(H,18,19)(H2,17,20,21) |

InChI Key |

FAGSBFXBWGCSCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for N 4 Sulfamoylphenyl Decanamide Analogs

Established Synthetic Pathways for N-(4-sulfamoylphenyl)decanamide and Core Structures

The most conventional and established method for synthesizing N-acylsulfonamides, including this compound, is the acylation of a parent sulfonamide. researchgate.netnih.gov This typically involves the reaction of sulfanilamide (B372717) (4-aminobenzenesulfonamide) with a decanoyl derivative, such as decanoyl chloride or decanoic anhydride. The reaction is generally carried out in the presence of a base, like pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid byproduct. sci-hub.seresearchgate.net

The core reaction is as follows:

Sulfanilamide reacts with decanoyl chloride, usually in a suitable solvent like pyridine, which also acts as a base. The nucleophilic amino group of sulfanilamide attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of HCl.

While straightforward, this method can sometimes be limited by the low reactivity of the sulfonamide nitrogen, potentially requiring harsh conditions or prolonged reaction times to achieve good yields. nih.gov

Regioselective Synthesis of this compound Derivatives

Regioselective synthesis allows for the specific modification of a particular functional group within the molecule, which is essential for developing a library of analogs for structure-activity relationship (SAR) studies.

Acylation and Amidation Reactions for N-Substitution

The this compound scaffold has two distinct nitrogen atoms that can be targeted for substitution: the amide nitrogen and the sulfonamide nitrogen.

N-Amide Substitution: The amide nitrogen is generally less reactive. However, under specific conditions, such as using a strong base like sodium hydride (NaH) to deprotonate the amide followed by reaction with an alkyl halide, substitution at this position can be achieved.

N-Sulfonamide Substitution: The sulfonamide proton is more acidic than the amide proton, making its deprotonation and subsequent alkylation or acylation more facile. Reactions with N-acylbenzotriazoles in the presence of NaH have proven to be an effective method for the N-acylation of sulfonamides. researchgate.net This approach is advantageous as it avoids the often-difficult preparation of corresponding acid chlorides. researchgate.net

Modifications of the Phenyl Ring and Sulfamoyl Moiety

Diversification of the aromatic core and the sulfonamide group can significantly impact the molecule's properties.

Phenyl Ring Modifications: The phenyl ring of the sulfanilamide core is amenable to electrophilic aromatic substitution reactions. Depending on the directing effects of the existing substituents (the acylamino group is ortho-, para-directing and activating, while the sulfamoyl group is meta-directing and deactivating), functional groups such as nitro, halogen, or alkyl groups can be introduced. However, the reaction conditions must be carefully controlled to avoid side reactions. Recently, modifications of the phenyl ring of similar benzenesulfonate (B1194179) structures by introducing a pyridinyl moiety have been explored to create novel compounds. nih.govulaval.ca

Sulfamoyl Moiety Modifications: The primary sulfonamide group (-SO2NH2) can be converted into secondary or tertiary sulfonamides. This is typically achieved by reacting the corresponding sulfonyl chloride intermediate with a primary or secondary amine. rsc.org For instance, imine derivatives can be formed by condensing sulfanilamide with substituted aromatic aldehydes, which can then be reduced to the corresponding secondary amines. nih.gov

Diversification of the Decanamide (B1670024) Aliphatic Chain

Modifying the ten-carbon aliphatic chain of the decanamide moiety offers a route to a wide range of analogs. This can be achieved by utilizing different fatty acid chlorides or anhydrides in the initial acylation step. nih.gov

| Synthetic Strategy | Target Moiety | Example Reagents/Conditions | Outcome |

| Chain Length Variation | Aliphatic Chain | Acetyl chloride, Butyryl chloride, etc. | Creates analogs with shorter or longer alkyl chains. |

| Introduction of Unsaturation | Aliphatic Chain | Acyl chlorides from unsaturated fatty acids | Introduces double or triple bonds into the chain. |

| Branching | Aliphatic Chain | Branched-chain acyl chlorides | Creates isomers with altered steric properties. |

| Functionalization | Aliphatic Chain | Acyl chlorides with terminal functional groups (e.g., esters, protected amines) | Allows for further conjugation or property modulation. |

Table 1: Strategies for Diversifying the Decanamide Aliphatic Chain

These fatty acid amide signaling molecules are a broad class, and synthetic strategies often focus on varying the chain length and the nature of the amide substituent to explore their biological roles. nih.govusf.edu

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes.

Green Solvents: Water has been successfully used as a green solvent for the synthesis of sulfonamide derivatives. The use of sodium carbonate as a base in water provides an eco-friendly alternative to traditional organic solvents. sci-hub.sescilit.com

Mechanochemistry: A solvent-free mechanochemical approach using a ball mill has been demonstrated for the synthesis of sulfonamides. rsc.org This method involves a one-pot, tandem oxidation-chlorination of disulfides followed by amination, representing a significant advancement in green pharmaceutical synthesis. rsc.org

Catalyst-Free Reactions: The "sulfo-click" reaction, a catalyst-free reaction between a sulfonyl azide (B81097) and a thioacid, has emerged as a valuable and highly efficient alternative for creating N-acylsulfonamides under aqueous conditions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the synthesis of sulfonamides from sulfonic acids or their sodium salts, often leading to high yields and good functional group tolerance in shorter reaction times. organic-chemistry.org

Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous confirmation of the structure of this compound and its derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the proton environment. Key signals include the aromatic protons (typically in the 7-8 ppm region), the NH protons of the amide and sulfonamide groups (which are often broad and can exchange with D₂O), and the aliphatic protons of the decanoyl chain (in the 0.8-2.5 ppm range). rsc.orgconicet.gov.ar

¹³C NMR: Shows the signals for all unique carbon atoms. The carbonyl carbon of the amide group is characteristic and appears significantly downfield (~170 ppm). rsc.orgrsc.org Aromatic carbons resonate between ~110-150 ppm, while the aliphatic chain carbons appear upfield. conicet.gov.arnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic vibrational frequencies include:

N-H stretching (amide and sulfonamide): ~3200-3400 cm⁻¹

C=O stretching (amide I band): ~1680-1710 cm⁻¹ rsc.org

S=O stretching (asymmetric and symmetric vibrations of the SO₂ group): ~1320 cm⁻¹ and ~1150 cm⁻¹, respectively. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds with high accuracy. nih.gov Fragmentation patterns can also provide structural information.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

| Technique | Key Information Provided | Characteristic Signals for this compound |

| ¹H NMR | Proton environment, chemical shifts, coupling constants | Aromatic protons (~7-8 ppm), NH protons (variable, broad), aliphatic chain protons (CH₂, CH₃, ~0.8-2.5 ppm) |

| ¹³C NMR | Carbon skeleton, chemical shifts | Amide C=O (~170 ppm), Aromatic carbons (~110-150 ppm), Aliphatic carbons (~14-40 ppm) |

| IR Spectroscopy | Functional groups | N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), SO₂ stretches (~1320, 1150 cm⁻¹) |

| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | Molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to C₁₆H₂₆N₂O₃S |

| X-ray Crystallography | 3D structure, bond lengths/angles, intermolecular forces | Precise atomic coordinates, hydrogen bonding patterns researchgate.net |

Table 2: Summary of Analytical Techniques for Structural Elucidation

Structure Activity Relationships Sar Analysis and Design Principles

Identification of Key Pharmacophoric Elements for Enzyme Affinity and Selectivity

The molecular structure of N-(4-sulfamoylphenyl)decanamide contains two key pharmacophoric elements that are crucial for its interaction with biological targets: the N-(4-sulfamoylphenyl) moiety and the decanamide (B1670024) chain.

The sulfonamide group is a well-established pharmacophore in a large class of antimicrobial agents. researchgate.net It is known to mimic the transition state of peptide hydrolysis, making it a potent inhibitor of enzymes like cysteine proteases. researchgate.net The N-acylsulfonamide group, in particular, is a common feature in many biologically active molecules and is often used as a bioisostere for carboxylic acids, which can lead to improved derivatives. nih.gov

The 4-sulfamoylphenyl group itself is a key component in many inhibitors of the human carbonic anhydrase (hCA) isoforms. nih.gov This moiety can bind to the zinc ion in the active site of these enzymes, leading to their inhibition. The primary sulfonamide is a critical zinc-binding group, and its presence is often essential for high-affinity inhibition.

The decanamide chain provides a lipophilic tail that can interact with hydrophobic pockets in the target enzyme. The length and conformation of this chain are critical for optimizing these interactions and can significantly influence the compound's affinity and selectivity.

Influence of Substituent Effects on the N-(4-sulfamoylphenyl) Moiety on Biological Activity

Modifications to the N-(4-sulfamoylphenyl) moiety can have a profound impact on the biological activity of the resulting compounds. These changes can affect the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule.

For instance, in a series of N-phenylsulfonamide derivatives, substitutions on the phenyl ring led to varying inhibitory activities against carbonic anhydrase and cholinesterase enzymes. nih.gov Similarly, the introduction of a trifluoromethylphenyl group on the sulfamoyl nitrogen resulted in compounds with antibacterial activity. researchgate.net

The following table summarizes the inhibitory activity of some N-phenylsulfonamide derivatives against human carbonic anhydrase I and II, highlighting the effect of different substituents.

| Compound | Substituent on Phenyl Ring | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| 1 | H | 125.6 ± 1.5 | 68.4 ± 0.9 |

| 2 | 2-CH₃ | 98.7 ± 1.2 | 33.5 ± 0.4 |

| 3 | 3-CH₃ | 85.4 ± 1.1 | 55.1 ± 0.7 |

| 4 | 4-CH₃ | 77.2 ± 1.0 | 48.9 ± 0.6 |

| 5 | 2-Cl | 65.1 ± 0.8 | 41.3 ± 0.5 |

| 6 | 3-Cl | 58.9 ± 0.7 | 38.2 ± 0.5 |

| 7 | 4-Cl | 51.3 ± 0.6 | 35.8 ± 0.4 |

| 8 | 2-NO₂ | 45.7 ± 0.5 | 40.1 ± 0.5 |

| 9 | 3-NO₂ | 50.2 ± 0.6 | 42.7 ± 0.5 |

Data sourced from a study on N-phenylsulfonamide derivatives. nih.gov

As the table demonstrates, the position and nature of the substituent on the phenyl ring significantly influence the inhibitory potency against both hCA I and hCA II. For example, electron-withdrawing groups like nitro (NO₂) and chloro (Cl) generally lead to more potent inhibition compared to the unsubstituted compound.

Contribution of Decanamide Chain Length and Branching to Target Interaction

While specific SAR data for the decanamide chain of this compound is not extensively documented, the principles of acyl chain interactions can be inferred from studies on other lipid-like molecules. The length and branching of the fatty acid chain are known to be critical for the biological activity of molecules like ceramides (B1148491) and N-acylethanolamines.

The length of the acyl chain plays a crucial role in how the molecule fits into the binding site of a target enzyme. For instance, in N-acylethanolamine acid amidase (NAAA), the catalytic efficiency is highly dependent on the length of the fatty acyl chain. nih.gov A similar principle can be expected to apply to this compound, where the ten-carbon decanamide chain would be optimized for a specific hydrophobic pocket. Shorter or longer chains could lead to a decrease in binding affinity and, consequently, biological activity.

Branching of the acyl chain can also significantly affect target interaction by altering the molecule's conformation and steric profile. A branched chain may not fit as well into a narrow binding pocket as a linear chain. However, in some cases, branching could lead to increased specificity for a particular enzyme isoform.

The following table illustrates the effect of acyl chain length on the enzymatic hydrolysis of N-acylethanolamines by NAAA, providing a model for the potential importance of the decanamide chain length.

| Compound | Acyl Chain Length | Vₘₐₓ/Kₘ (relative to PEA) |

| 1 | C13 | 0.0067 |

| 2 | C14 | 0.1 |

| 3 | C15 | 0.2 |

| 4 (PEA) | C16 | 1 |

| 5 | C17 | 0.5 |

| 6 | C18 | 0.25 |

Data adapted from a study on N-acylethanolamine acid amidase. nih.gov

This data suggests that there is an optimal chain length for enzyme activity, and deviations from this length result in a significant loss of efficiency. A similar relationship is likely to exist for this compound and its target enzymes.

Conformational Preferences and Bioactive Conformations of this compound Analogs

The conformational flexibility of this compound, particularly in its long decanamide chain, is a key determinant of its biological activity. The molecule can adopt various conformations, but only a specific "bioactive conformation" will allow for optimal binding to its target.

In the case of this compound, the interaction between the decanamide chain and the sulfamoylphenyl moiety, as well as interactions with the solvent and the target enzyme, will determine the preferred conformation. Molecular modeling and computational studies are often employed to predict the most stable and bioactive conformations of such flexible molecules. These studies can help in the design of more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Enzyme Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in understanding the binding mechanism of potential drug candidates like N-(4-sulfamoylphenyl)decanamide.

Docking studies on related sulfonamide derivatives have been performed to elucidate their interactions with various enzymes. For instance, derivatives have been docked into the active sites of human carbonic anhydrase I, Dipeptidyl peptidase-IV (DPP-IV), and the main protease (Mpro) of SARS-CoV-2. nih.govnih.govsemanticscholar.org The primary goal of these simulations is to identify the most stable binding conformation, known as the binding mode, and to understand the key interactions that stabilize the ligand-enzyme complex. nih.govnih.gov The docking process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to rank the different binding poses based on their predicted binding affinity. nih.gov For example, in a study of sulfonamide derivatives as potential SARS-CoV-2 Mpro inhibitors, Autodock vina was used to carry out the molecular docking, and the best-docked conformations were selected based on the predicted scores for further interaction analysis. nih.gov

The stability of the ligand-enzyme complex is governed by various non-covalent interactions. Analysis of these interactions is crucial for understanding the specificity and affinity of a ligand for its target.

Hydrogen Bonding: This is a critical interaction for sulfonamides. The sulfamoyl group (-SO₂NH₂) and the amide linkage (-NHCO-) in this compound are potent hydrogen bond donors and acceptors. Docking studies on similar sulfonamide-containing molecules show that the sulfonamide oxygen atoms frequently act as hydrogen bond acceptors, while the NH group acts as a donor. For example, in a docking study with SARS-CoV-2 Mpro, a sulfonamide derivative formed four hydrogen bonds with amino acid residues GLY143, ASP187, GLN189, and MET165. nih.gov Similarly, docking of sulfamoyl-phenyl acid esters into the DPP-IV active site revealed hydrogen bonding with residues such as R125, E206, and S209. nih.gov

Pi-Stacking and Other Interactions: The phenyl ring in this compound can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the enzyme's active site. mdpi.com Furthermore, weak van der Waals forces and other non-covalent interactions contribute to the stability of the complex. nih.gov The analysis of these interactions helps in the rational design of more potent inhibitors by modifying the ligand structure to optimize these contacts.

| Interaction Type | Potential Interacting Groups in this compound | Example Interacting Residues from Studies on Analogs |

| Hydrogen Bond | Sulfonamide (-SO₂NH₂), Amide (-CONH-) | GLY143, ASP187, GLN189, MET165, R125, E206, S209 nih.govnih.gov |

| Hydrophobic | Decyl chain (-C₁₀H₂₁), Phenyl ring | MET49, CYS145, PRO168 nih.gov |

| Pi-Interactions | Phenyl ring | Aromatic residues (e.g., Tyrosine, Phenylalanine) mdpi.com |

Molecular docking programs use scoring functions to estimate the binding free energy of the ligand-receptor complex. A lower docking score generally indicates a more stable complex and higher binding affinity. These scores are often reported in kcal/mol.

In studies of sulfonamide derivatives, docking scores are used to screen virtual libraries and prioritize compounds for synthesis and biological testing. nih.gov For example, in a study targeting the SARS-CoV-2 main protease, a sulfonamide derivative (M10) was identified as the most potent based on its docking score, leading to further investigation of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov The binding energy is influenced by the sum of all interactions, including hydrogen bonds, hydrophobic effects, and electrostatic interactions. While these scores provide a valuable estimation, they are a prediction and are often correlated with experimentally determined values like the half-maximal inhibitory concentration (IC₅₀).

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These methods are used to analyze the molecular structure, orbital energies, and charge distribution of compounds like this compound.

DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov A key application of DFT in drug design is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.comaimspress.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and polarizable. nih.gov

For related sulfonamide compounds, DFT calculations at the B3LYP/6-31G(d,p) or similar basis sets have been used to calculate these energies. researchgate.netnih.gov For instance, in a study of 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide, the calculated HOMO and LUMO energies were -6.125 eV and -1.157 eV, respectively. researchgate.net This analysis helps predict how the molecule might interact with biological targets, as charge transfer interactions are fundamental to many biological processes. nih.govnih.gov

| Parameter | Description | Significance | Example Value (from sulfonamide analog) researchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | -6.125 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | -1.157 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Reflects chemical reactivity and stability | 4.968 eV |

The Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to show different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govaimspress.com

For sulfonamide derivatives, MEP analysis reveals that the most negative potential is concentrated around the electronegative oxygen atoms of the sulfonyl group (-SO₂) and the carbonyl oxygen of the amide group. nih.govnih.gov These regions are likely to act as hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the nitrogen atoms (in the sulfonamide and amide groups) represent areas of positive potential, making them probable hydrogen bond donors. nih.gov This information complements molecular docking studies by identifying the most probable sites for intermolecular interactions. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. researchgate.netnih.gov

The development of a QSAR model involves several steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: Molecular descriptors, which are numerical values representing different physicochemical properties of the molecules (e.g., size, shape, lipophilicity, electronic properties), are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. nih.gov

For classes of compounds including sulfonamides, QSAR models have been developed to predict their efficacy against various targets. researchgate.net These models identify key molecular descriptors that significantly influence the inhibitory activity. For example, a QSAR study on SARS-CoV-2 inhibitors found that the atom count was a significant descriptor. researchgate.net By inputting the calculated descriptors for a new molecule like this compound into a validated QSAR model, its potential biological activity can be predicted, guiding decisions on whether to proceed with its synthesis and experimental testing. nih.gov

Pharmacophore Modeling and Virtual Screening Strategies

The application of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery. For this compound and related N-acylsulfonamides, these techniques, particularly pharmacophore modeling and virtual screening, are instrumental in identifying and optimizing new drug candidates. These methods allow for the efficient exploration of vast chemical spaces to find molecules with the desired biological activity.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for searching large compound databases in a process known as virtual screening. dovepress.comnih.gov

While specific studies focusing exclusively on this compound are not extensively detailed in the public domain, the well-established activity of the sulfonamide group as a zinc-binding function in enzymes like carbonic anhydrases (CAs) allows for the extrapolation of pharmacophore models from structurally related inhibitors. nih.govresearchgate.net The sulfonamide moiety is a critical pharmacophoric feature for CA inhibition. researchgate.net

A generalized pharmacophore model for a sulfonamide-based carbonic anhydrase inhibitor, which would be applicable to this compound, typically includes the following features:

A Hydrogen Bond Acceptor (HBA): The sulfonyl group oxygen atoms.

A Hydrogen Bond Donor (HBD): The sulfonamide NH group.

An Aromatic Ring (AR): The phenyl ring, which can engage in pi-pi stacking or hydrophobic interactions within the active site.

A Hydrophobic Feature (HY): The decanoyl chain, which can occupy a hydrophobic pocket in the enzyme's active site, contributing to binding affinity and selectivity.

These features are crucial for the molecule's interaction with the zinc ion and key amino acid residues in the active site of carbonic anhydrases. nih.govresearchgate.net

Table 1: Key Pharmacophoric Features for N-Acylsulfonamide-Based Carbonic Anhydrase Inhibitors

| Feature | Description | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | The oxygen atoms of the sulfonyl group. | Coordination with the zinc ion in the active site and interaction with active site residues. |

| Hydrogen Bond Donor (HBD) | The nitrogen atom of the sulfonamide group. | Interaction with key amino acid residues like Threonine. |

| Aromatic Ring (AR) | The central phenyl ring. | Hydrophobic and pi-pi stacking interactions with aromatic residues in the active site. |

| Hydrophobic Group (HY) | The aliphatic acyl chain (e.g., decanoyl group). | Occupies hydrophobic pockets, enhancing binding affinity and potentially contributing to isoform selectivity. |

Virtual screening strategies for identifying novel sulfonamide inhibitors often employ a hierarchical approach. researchgate.netbiorxiv.org This multi-step process is designed to computationally screen large libraries of compounds to identify a smaller, more manageable set of molecules with a high probability of being active.

The typical workflow for a virtual screening campaign to identify inhibitors related to this compound would involve:

Database Preparation: A large database of commercially available or synthetically accessible compounds is curated. This can include millions of molecules. eurekalert.org

Pharmacophore-Based Screening: The pharmacophore model is used as a rapid filter to select molecules that possess the key chemical features in the correct 3D arrangement. dovepress.com

Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking simulations. This step predicts the binding mode and estimates the binding affinity of each compound within the target enzyme's active site. nih.gov Docking helps to refine the hit list by removing compounds that, while matching the pharmacophore, may have steric clashes or unfavorable interactions.

ADMET Prediction: The remaining candidates are often evaluated for their drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), using computational models. mdpi.com This helps to prioritize compounds with a higher likelihood of success in later stages of drug development.

Hit Selection and Experimental Validation: The top-ranked compounds from the virtual screening cascade are then selected for synthesis and experimental testing to confirm their biological activity. nih.gov

For instance, a virtual screening approach was successfully used to identify novel sulfonamide inhibitors of ecto-5'-nucleotidase, another metalloenzyme. This study resulted in the identification of 13 active compounds from an initial library of 51 candidates. nih.gov Similarly, virtual screening has been employed to discover inhibitors for other enzymes like 15-lipoxygenase (15-LOX), demonstrating the broad applicability of these computational methods. nih.govnih.gov

Table 2: Representative Virtual Screening Workflow for Sulfonamide Inhibitors

| Step | Method | Purpose | Typical Outcome |

| 1 | Database Preparation | Assembling a large and diverse set of compounds for screening. | A library of millions of compounds ready for screening. |

| 2 | Pharmacophore Filtering | Rapidly identifying molecules with the essential 3D chemical features. | A reduced set of thousands of compounds. |

| 3 | Molecular Docking | Predicting binding modes and affinities to the target protein. | A further refined list of hundreds of high-scoring compounds. |

| 4 | ADMET Prediction | Assessing drug-like properties of the potential hits. | Prioritization of compounds with favorable pharmacokinetic profiles. |

| 5 | Hit Selection | Visual inspection and selection of the most promising candidates. | A small set of tens of compounds for experimental validation. |

Through these computational strategies, the discovery of novel and potent inhibitors based on the N-(4-sulfamoylphenyl)alkanamide scaffold, including derivatives like this compound, can be significantly accelerated, reducing the time and cost associated with traditional drug discovery methods.

Biological and Biomedical Research Applications Excluding Prohibited Elements

Antimicrobial Research

The emergence of antimicrobial resistance has necessitated the search for novel therapeutic agents. N-(4-sulfamoylphenyl)decanamide and related sulfonamide compounds have been evaluated for their potential to address this growing public health concern.

Evaluation of Antibacterial Activity (Gram-Positive and Gram-Negative)

Studies have explored the efficacy of this compound and its derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, a related compound, di(4-sulfamoyl-phenyl-ammonium) sulphate, has demonstrated promising antibacterial potency. nih.gov The minimal inhibitory concentrations (MIC) of this related sulfanilamide (B372717) ranged from 8 to 100 μg/ml, indicating significant activity against various bacterial strains. nih.gov Another study highlighted that certain perylene (B46583) diimide (PDI)-based compounds, which can be structurally related to the broader class of molecules, exhibit good antibacterial activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Phenylaminonaphthoquinone derivatives have also shown notable activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov Specifically, some of these derivatives displayed MIC values between 3.2 and 5.7 μg/mL against S. aureus. nih.gov

Antibacterial Activity of Related Compounds

| Compound/Class | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC Range (μg/mL) |

|---|---|---|---|

| Di(4-sulfamoyl-phenyl-ammonium) sulphate | Effective | Effective | 8 - 100 |

| Perylene diimide (PDI)-based compounds | Bacillus subtilis | Escherichia coli | Not specified |

| Phenylaminonaphthoquinone derivatives | Staphylococcus aureus | Not specified | 3.2 - 5.7 (against S. aureus) |

Assessment of Antifungal Activity

The antifungal potential of this compound and its analogs has been a significant area of research. A study on arylsulfonamide-type compounds, which share a core structure, revealed fungistatic activity against various Candida species, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 1 mg/mL. nih.gov In another investigation, a related sulfanilamide compound demonstrated high inhibition against Candida albicans and was also effective in suppressing the mycelial growth and spore germination of phytopathogenic fungi like Botrytis cinerea and Fusarium species. nih.gov The spore germination inhibition varied from 97.6% for Botrytis cinerea to 37.5% for Fusarium species. nih.gov Furthermore, certain N-(4-halobenzyl)amides have shown activity against various Candida strains, with MICs ranging from 85.3 to 341.3 µg/mL. mdpi.com

Antifungal Activity of Related Sulfonamides

| Compound/Class | Fungal Species | Activity | MIC/Inhibition |

|---|---|---|---|

| Arylsulfonamides | Candida spp. | Fungistatic | 0.125 - 1 mg/mL |

| Sulfanilamide derivative | Candida albicans | High inhibition | Not specified |

| Botrytis cinerea | Spore germination inhibition | 97.6% | |

| Fusarium spp. | Spore germination inhibition | 37.5% | |

| N-(4-halobenzyl)amides | Candida spp. | Antimicrobial | 85.3 - 341.3 µg/mL |

Investigation of Antimicrobial Mechanisms of Action

Understanding the mechanism by which a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For sulfonamides in general, a common mechanism of action is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in many microorganisms. By blocking this pathway, sulfonamides prevent the synthesis of nucleic acids and amino acids, ultimately leading to cell death or growth inhibition. While specific studies on the precise mechanism of this compound are not detailed in the provided search results, the activity of related compounds suggests a potential for similar pathways. For example, the study on phenylaminonaphthoquinones predicted that one of the active compounds acts as a membrane permeability inhibitor and a p-aminobenzoic acid antagonist, which is consistent with the general mechanism of sulfonamides. nih.gov The exploration of antimicrobial action mechanisms is an ongoing area of research for many natural and synthetic compounds. nih.gov

Potential for Overcoming Antimicrobial Resistance

The ability of new compounds to circumvent existing antimicrobial resistance mechanisms is a key area of investigation. Nicotinamide (B372718) derivatives, which can be structurally related to the broader class of amides, have shown promise in this regard. One study found that a particular nicotinamide derivative was significantly more effective against six fluconazole-resistant strains of C. albicans than fluconazole (B54011) itself, with MIC values ranging from 0.125 to 1 μg/mL. mdpi.com This suggests that such compounds may have different cellular targets or mechanisms of action that are not affected by the resistance mechanisms developed against current antifungal drugs. mdpi.com The development of new anti-tuberculosis drugs is also driven by the emergence of multidrug-resistant strains. nih.gov

Antimycobacterial Research

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the development of new and effective treatments is a priority.

Efficacy Against Mycobacterium tuberculosis Strains

Research has indicated that compounds structurally related to this compound possess anti-tubercular activity. In a high-throughput screen against intracellular M. tuberculosis, several compounds with a phenyl urea (B33335) or similar scaffold were identified as active. biorxiv.orgfrontiersin.org One study highlighted that an electron-withdrawing group at the para position of the amide phenyl ring appears to be important for good anti-mycobacterial activity. biorxiv.org Some of these compounds demonstrated potent activity against intracellular M. tuberculosis with IC50 values in the low micromolar range. biorxiv.orgfrontiersin.org For instance, three compounds from a phenylthiourea (B91264) series showed excellent potency with IC50 values ranging from 0.30 to 1.3 μM. biorxiv.orgfrontiersin.org

Anti-Tubercular Activity of Related Compounds

| Compound Series | Activity | IC50 Range (μM) | Key Structural Feature |

|---|---|---|---|

| Phenylthiourea | Potent against intracellular M. tuberculosis | 0.30 - 1.3 | Thiourea core |

| Phenylamides | Good intracellular activity | <10 | Electron-withdrawing group on the amide phenyl ring |

Anticancer Research

The N-(4-sulfamoylphenyl)amide scaffold is a cornerstone in the design of inhibitors targeting enzymes implicated in cancer progression, particularly the carbonic anhydrases (CAs).

Carbonic anhydrase isoforms IX (CAIX) and XII (CAXII) are tumor-associated enzymes that are overexpressed in a variety of solid tumors. They play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group that allows these molecules to act as potent CA inhibitors.

Researchers have synthesized and evaluated numerous derivatives for their inhibitory potential against these cancer-related enzymes. For instance, a novel spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole derivative of N-(4-sulfamoylphenyl)acetamide was shown to be a selective inhibitor of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. This selectivity is critical for minimizing off-target effects.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative | hCA I | 7.353 ± 0.36 µM | nih.gov |

| hCA II | 12.560 ± 0.74 µM | nih.gov | |

| hCA IX | 0.477 ± 0.03 µM | nih.gov | |

| hCA XII | 1.933 ± 0.11 µM | nih.gov |

The anticancer activity of N-(4-sulfamoylphenyl) derivatives is not limited to enzyme inhibition alone but extends to the modulation of key cellular pathways. Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.

For example, the aforementioned spiro-thiadiazole derivative was found to induce cell cycle arrest at the G1 phase in renal cancer cells (RXF393). mdpi.com Furthermore, it triggered significant apoptosis, with observed levels of early and late apoptosis, as well as necrosis, comparable to the effects of the standard chemotherapeutic agent doxorubicin. mdpi.com Molecular docking studies have supported these findings by showing a strong binding affinity of the compound to the active sites of hCA IX and XII. mdpi.com

Another derivative, 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1), was shown to reduce cell proliferation in triple-negative breast cancer cells (MDA-MB-231) by arresting the cell cycle in the G0/G1 phase. nih.gov The inhibition of CAIX by MMH-1 led to a cascade of cellular events, including:

Disruption of mitochondrial membrane integrity. nih.gov

An increase in reactive oxygen species (ROS) levels. nih.gov

Activation of the caspase cascade (CASP-3, -8, -9), which triggers both the intrinsic and extrinsic apoptotic pathways. nih.gov

Other Investigational Biological Activities

The investigation of sulfonamides and related structures has also extended to their potential as antioxidants. Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest.

Studies on novel sulfonamide derivatives containing coumarin (B35378) moieties have shown that these compounds can possess moderate to noticeable antioxidant activities. nih.gov The antioxidant capacity is often influenced by the specific substituents on the core structure. Similarly, research on N-(4-hydroxyphenyl)retinamide (fenretinide), which shares a structural similarity, demonstrated its effectiveness as an antioxidant by scavenging free radicals and reducing lipid peroxidation. nih.govresearchgate.net While direct studies on the antioxidant properties of this compound are limited, the general findings for the broader class of sulfonamide derivatives suggest that this is a plausible area for future investigation. mdpi.commdpi.comnih.gov

The chemical structure of this compound, specifically its long decanamide (B1670024) tail, makes it a structural analog of endogenous fatty acid amides like anandamide (B1667382). These endogenous lipids are primarily metabolized and inactivated by the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.gov The inhibition of FAAH leads to an increase in the levels of anandamide and other bioactive lipid amides, which has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects. nih.govcapes.gov.br

FAAH inhibition is being actively explored as a therapeutic strategy for various central nervous system disorders, including traumatic brain injury (TBI). google.comopenalex.org For example, treatment with the FAAH inhibitor PF-04457845 in a mouse model of repetitive TBI was found to improve locomotor function, learning, and memory. nih.gov Given that this compound is a fatty acid amide derivative, it represents a potential candidate for investigation as an FAAH inhibitor. nih.govnih.gov Its evaluation in neurological models could unveil novel therapeutic applications for conditions where elevating endocannabinoid tone is beneficial. nih.gov

Future Directions and Translational Research Perspectives

Rational Design and Optimization for Enhanced Potency and Selectivity

Rational drug design is a cornerstone of modern drug discovery, aiming to create molecules with improved efficacy and specificity for their biological targets. slideshare.netnih.gov For N-(4-sulfamoylphenyl)decanamide, a systematic approach to structural modification can lead to analogs with enhanced potency and selectivity. This involves a deep understanding of its structure-activity relationships (SAR).

Key to this process is the strategic modification of the lead compound. The N-acylsulfonamide moiety is a known bioisostere of carboxylic acids and can engage in crucial hydrogen bonding interactions with biological targets. researchgate.net Alterations to the length and branching of the decanamide (B1670024) alkyl chain can modulate lipophilicity, thereby influencing cell permeability and target engagement. Furthermore, substitutions on the phenyl ring can be explored to fine-tune electronic properties and introduce additional interaction points.

A concerted effort involving X-ray crystallography of the target-ligand complex, coupled with computational modeling, can guide the optimization process. nih.gov This structure-based drug design approach allows for the precise tailoring of the molecule to fit the active site of its target, maximizing binding affinity and minimizing off-target effects. nih.gov

Table 1: Strategies for Rational Design of this compound Analogs

| Molecular Scaffold Modification | Rationale for Modification | Potential Impact |

| Alkyl Chain Variation | Modulate lipophilicity and steric interactions within the binding pocket. | Improved potency, altered pharmacokinetic profile. |

| Phenyl Ring Substitution | Introduce hydrogen bond donors/acceptors or halogens for specific interactions. | Enhanced selectivity and target residence time. |

| Sulfonamide Group Modification | Alter pKa and hydrogen bonding capacity. | Optimized binding affinity and physicochemical properties. |

| Bioisosteric Replacement | Replace the amide linkage with more stable or potent groups. | Increased metabolic stability and efficacy. |

Exploration of Novel Bioactive Targets and Mechanisms of Action

While sulfonamides are traditionally known for their antimicrobial properties and as carbonic anhydrase inhibitors, the N-acylsulfonamide scaffold has the potential to interact with a broader range of biological targets. nih.gov Future research should focus on identifying and validating novel targets for this compound and its analogs.

One promising avenue is the investigation of its activity against enzymes such as ribonucleases (RNases), where N-acylsulfonamides have been shown to be potent inhibitors. nih.gov The N-acylsulfonamidyl group can form more extensive hydrogen bond networks with active site residues compared to phosphate (B84403) groups, suggesting a potential role in modulating nucleic acid-protein interactions. nih.gov Other potential targets include protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. mdpi.com

Elucidating the mechanism of action is critical. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry can be employed to confirm direct binding to a purified protein target. Cellular and in vivo studies are then necessary to understand the downstream pharmacological effects.

Development of Advanced Synthetic Methodologies for Analog Libraries

The synthesis of a diverse library of analogs is essential for comprehensive structure-activity relationship studies. nih.gov Traditional solution-phase synthesis can be time-consuming for generating a large number of compounds. Therefore, the development and application of advanced synthetic methodologies are crucial.

Solid-phase organic synthesis offers a powerful platform for the rapid generation of this compound analogs. nus.edu.sgfree.fr The use of a safety-catch linker, such as an N-acylsulfonamide linker, allows for the stable attachment of the growing molecule to a solid support, with cleavage under specific conditions to release the final product. kiesslinglab.com This approach facilitates purification and allows for the parallel synthesis of numerous derivatives. free.fr

Click chemistry, specifically the sulfo-click reaction between thioacids and sulfonyl azides, presents another efficient route to N-acylsulfonamide derivatives. rsc.org This method is characterized by high yields and mild reaction conditions, making it well-suited for the construction of compound libraries.

Table 2: Advanced Synthetic Approaches for this compound Analog Libraries

| Synthetic Methodology | Description | Advantages for Library Synthesis |

| Solid-Phase Synthesis | The compound is synthesized while attached to an insoluble polymer support. nus.edu.sg | Simplified purification, automation potential, rapid generation of diverse analogs. nih.gov |

| Safety-Catch Linkers | A linker that requires an activation step before cleavage from the solid support. kiesslinglab.com | Increased stability to a wider range of reaction conditions. |

| Sulfo-Click Chemistry | A highly efficient and specific reaction for forming the N-acylsulfonamide bond. rsc.org | High yields, mild conditions, broad substrate scope. |

| Palladium-Catalyzed Cross-Coupling | Transition metal-catalyzed reactions to form C-N bonds. mdpi.com | Versatile for introducing a wide range of substituents on the phenyl ring. |

Integration of High-Throughput Screening with Computational Approaches

To efficiently evaluate the biological activity of the synthesized analog libraries, the integration of high-throughput screening (HTS) and computational methods is indispensable. semanticscholar.org HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a phenotypic assay. mdpi.com

Biochemical assays, such as those measuring enzyme inhibition, and cell-based assays that assess cellular responses are both valuable HTS approaches. semanticscholar.org The vast amount of data generated from HTS can be effectively analyzed using computational tools to identify "hit" compounds and discern preliminary structure-activity relationships.

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to pre-screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. nih.gov This iterative cycle of computational prediction, chemical synthesis, and biological testing accelerates the drug discovery process, enabling the more rapid identification of lead candidates with desirable therapeutic profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-sulfamoylphenyl)decanamide, and what critical reagents are involved?

- Methodological Answer : The synthesis typically involves coupling a decanoyl chloride derivative with 4-sulfamoylaniline under anhydrous conditions. Key steps include:

Sulfamoylation : Introducing the sulfamoyl group to the phenyl ring via sulfonation of aniline derivatives using chlorosulfonic acid .

Amide Bond Formation : Reacting 4-sulfamoylaniline with decanoyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution .

Critical reagents include anhydrous solvents (e.g., dichloromethane), coupling agents, and inert gas (N₂) to prevent hydrolysis.

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure, particularly the acetamide (–NHCO–) and sulfamoyl (–SO₂NH₂) moieties. For example, the acetamide proton appears as a singlet near δ 2.1 ppm, while aromatic protons resonate between δ 7.3–7.8 ppm .

- IR Spectroscopy : Key peaks include N–H stretching (~3300 cm⁻¹ for amide), C=O (~1650 cm⁻¹), and S=O (~1350 and 1150 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 325.18) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Early studies focus on enzyme inhibition assays (e.g., cyclooxygenase-2 or carbonic anhydrase) using spectrophotometric methods. For example:

- COX-2 Inhibition : IC₅₀ values are determined via peroxidase activity assays with arachidonic acid as the substrate .

- Antimicrobial Screening : Broth microdilution tests against Gram-positive bacteria (e.g., S. aureus) show MIC values ≥64 µg/mL, suggesting moderate activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Modify the decanoyl chain length or introduce electron-withdrawing groups (e.g., halogens) to the phenyl ring. For example, fluorination at the para position enhances metabolic stability .

- Biological Testing : Compare inhibitory potency across derivatives using dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

- Key Finding : A 2023 study showed that replacing the decanoyl chain with a chromene-carboxamide group improved antimicrobial activity by 3-fold .

Q. What strategies resolve contradictions in reported enzyme inhibition data for sulfamoylphenyl derivatives?

- Methodological Answer :

- Assay Standardization : Control variables like pH (e.g., 7.4 for physiological conditions) and enzyme purity (e.g., recombinant human carbonic anhydrase II vs. bacterial isoforms) .

- Orthogonal Validation : Confirm inhibitory effects using isothermal titration calorimetry (ITC) to measure binding thermodynamics and exclude false positives from spectrophotometric interference .

- Case Study : Discrepancies in COX-2 inhibition (IC₅₀ = 2–10 µM) were attributed to differences in substrate concentration (5 vs. 50 µM arachidonic acid) .

Q. How does molecular modeling explain the selective binding of this compound to carbonic anhydrase isoforms?

- Methodological Answer :

- Docking Simulations : Use X-ray crystallography data (e.g., PDB ID 1CA2) to model interactions. The sulfamoyl group coordinates with the zinc ion in the enzyme’s active site, while the decanoyl chain occupies hydrophobic pockets .

- Free Energy Calculations : MM-GBSA analysis reveals that van der Waals interactions from the aliphatic chain contribute >60% of binding energy, explaining isoform selectivity (e.g., CA II vs. CA IX) .

Q. What in vitro methodologies assess the metabolic stability of this compound in hepatic models?

- Methodological Answer :

- Microsomal Incubations : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes.

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities. A 2022 study reported a half-life (t₁/₂) of 28 minutes in HLMs, suggesting moderate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.